5-(Aminomethyl)furan-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)furan-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICSTIITSVWMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)furan-3-carboxamide hydrochloride typically involves the reaction of furan derivatives with aminomethyl groups under controlled conditions. One common method includes the reaction of 5-(aminomethyl)furan-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Aminomethyl)furan-3-carboxamide hydrochloride can undergo oxidation reactions, where the furan ring is oxidized to form various oxidized derivatives.
Reduction: The compound can also be reduced to form reduced derivatives, often involving the reduction of the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 5-(Aminomethyl)furan-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)furan-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The 2-carboxylic acid isomer (CAS 934-65-6) demonstrates superior synthetic yield (100%), suggesting easier scalability compared to the 3-carboxamide target .
- Biological Activity : Thiophene analogs (e.g., CAS 2172589-63-6) may exhibit enhanced membrane permeability due to sulfur’s lipophilicity but face stability challenges .
- Pharmaceutical Relevance: Substituent modifications (e.g., dimethylamino vs. aminomethyl) significantly influence impurity profiles, as seen in ranitidine derivatives .
Biological Activity
5-(Aminomethyl)furan-3-carboxamide hydrochloride is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₈ClN₂O₂
- Molecular Weight : ~176.6 g/mol
- Structural Features : The compound features a furan ring with an aminomethyl group at the 5-position and a carboxamide group at the 3-position, which enhances its reactivity and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key interactions include:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structural conformation and activity.
- π-π Interactions : The furan ring participates in π-π stacking interactions, which are crucial for binding to aromatic amino acids in proteins.
These interactions can modulate enzyme activities, receptor functions, and other cellular processes, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated significant inhibition of microbial growth at low concentrations, highlighting its potential as an antimicrobial agent .
- Antitumor Potential :
Comparison with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride | Furan ring with carboxylic acid group | More acidic than the 3-carboxamide derivative |
| 5-(Aminomethyl)thiazole-2-carboxylic acid | Thiazole ring instead of furan | Different heterocyclic structure affecting activity |
| 5-(Aminomethyl)furan-3-carboxylic acid | Lacks amine functionality | Less reactive due to absence of amine group |
This comparison illustrates how the unique combination of functional groups in this compound enhances its potential applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
